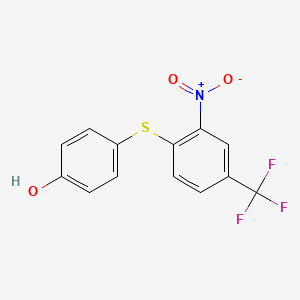

4-(2-Nitro-4-trifluoromethylphenylthio)phenol

Cat. No. B6894270

M. Wt: 315.27 g/mol

InChI Key: ARNZAQOXQGVCJS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04335249

Procedure details

A mixture containing 12.6 g (0.10 mole) of 4-mercapto phenol, 7.15 g (0.05 mole) of copper (I) oxide, and 100 ml of absolute ethanol is heated at reflux under an atmosphere of dry nitrogen until conversion to the copper thiophenate is complete, as indicated by discharge of the reddish color of the copper (I) oxide. The resultant yellow mixture is cooled to 25°, 27.0 g (0.10 mole) of 4-bromo-3-nitro-benzotrifluoride, 100 ml of quinoline, and 10 ml of pyridine are added, and the reaction vessel is equipped with a Newman still head. The reaction is now slowly heated with concomitant removal of the ethanol to 90° and maintained at this temperature until the conversion is complete, as indicated by vpc techniques. The dark liquid is cooled to 70° C., cautiously poured into 500 ml of an ice cold molar hydrochloric acid solution, and filtered, whereupon the residue is extracted with several portions of ether. The combined ether extracts are washed with a 3.0 molar hydrochloric acid solution, water until neutral, a saturated sodium chloride solution, dried (magnesium sulfate), and concentrated in vacuo to afford a quantitative yield of crude product as a dark solid. Recrystalization foam ether-hexane provides yellow crystals, mp 131°-134° of 4-(2-nitro-4-trifluoromethylphenylthio)phenol. This phenol is then reacted with 2-bromopropimate by the procedure of Example 3 above to provide the desired ethyl 2-[4-(2-nitro-4-trifluoromethylphenylthio)phenoxy] propionate, m.p. 63°-64° C.

[Compound]

Name

ice

Quantity

500 mL

Type

reactant

Reaction Step Three

Name

copper thiophenate

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[SH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Br[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:11]=1[N+:20]([O-:22])=[O:21].N1C2C(=CC=CC=2)C=CC=1>[Cu-]=O.S1C=CC=C1C([O-])=O.[Cu+2].S1C=CC=C1C([O-])=O.C(O)C.N1C=CC=CC=1>[N+:20]([C:11]1[CH:12]=[C:13]([C:16]([F:17])([F:18])[F:19])[CH:14]=[CH:15][C:10]=1[S:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1)([O-:22])=[O:21] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12.6 g

|

|

Type

|

reactant

|

|

Smiles

|

SC1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

7.15 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu-]=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

27 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

copper thiophenate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

S1C(=CC=C1)C(=O)[O-].[Cu+2].S1C(=CC=C1)C(=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu-]=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resultant yellow mixture is cooled to 25°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction vessel is equipped with a Newman still head

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at this temperature until the conversion

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered, whereupon the residue

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

is extracted with several portions of ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined ether extracts are washed with a 3.0 molar hydrochloric acid solution, water until neutral, a saturated sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (magnesium sulfate)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a quantitative yield of crude product as a dark solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystalization foam ether-hexane

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)SC1=CC=C(C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |